2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one is a complex organic compound that belongs to the category of substituted pyrrolidines. This compound exhibits potential applications in medicinal chemistry, particularly in the development of antiviral agents. The presence of both a chloro and an imidazole group in its structure suggests possible interactions with biological targets, making it a subject of interest in pharmaceutical research.
The compound has been referenced in various scientific patents and literature, indicating its relevance in drug development and synthesis processes. Notably, patent US8921341B2 discusses antiviral compounds including this specific structure, highlighting its therapeutic potential against viral infections .
This compound can be classified as a halogenated pyrrolidine derivative with an imidazole moiety. It is characterized by the following functional groups:
The synthesis of 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one can involve several methodologies, typically starting from simpler pyrrolidine derivatives. One common approach includes the use of coupling reactions involving protected amino acids and imidazole derivatives.
A detailed synthetic route may include:
The synthesis may also require purification steps such as recrystallization or chromatography to isolate the desired product efficiently.
Key structural data includes:
The compound can undergo various chemical reactions typical for halogenated organic compounds:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during synthetic transformations.
The mechanism of action for 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one is not fully elucidated but is believed to involve:
Experimental data from studies on similar compounds indicate that modifications on the imidazole and pyrrolidine structures significantly affect biological activity and potency against specific viruses.
The physical properties include:
Chemical properties are characterized by:
Relevant data from crystallographic studies indicate normal bond lengths and angles consistent with similar organic compounds .
2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one has potential applications in:
Research continues to explore its efficacy and safety profile for therapeutic applications, particularly in treating viral infections .
The synthesis of 2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)butan-1-one requires carefully orchestrated multi-step sequences due to its hybrid pyrrolidine-imidazole architecture. A robust five-step pathway begins with N-Boc-protected 4-hydroxyproline, where the C4-hydroxy group undergoes mesylation (MsCl, TEA, DCM, 0°C) followed by nucleophilic displacement with imidazole (imidazole, DMF, 80°C, 12 h) to install the imidazole moiety [2] [6]. Subsequent Boc deprotection (TFA/DCM) liberates the pyrrolidine nitrogen, which is acylated with 2-chlorobutyryl chloride (DIPEA, THF, -20°C → RT) to furnish the target compound after silica gel purification. Critical challenges include suppressing epimerization at C3/C4 stereocenters and minimizing O- vs. N-alkylation during imidazole coupling.
Table 1: Key Intermediates in Multi-Step Synthesis
Step | Intermediate | Key Transformation | Yield Range |
---|---|---|---|
1 | Methyl N-Boc-4-hydroxyprolinate | Esterification | 95-98% |
2 | Methyl N-Boc-4-(mesyloxy)prolinate | Mesylation | 88-92% |
3 | Methyl N-Boc-4-(1H-imidazol-1-yl)prolinate | Nucleophilic displacement | 65-75% |
4 | Methyl 4-(1H-imidazol-1-yl)prolinate·HCl | Boc deprotection | 95-98% |
5 | Target Compound | Acylation | 70-85% |
Microwave-assisted displacement (100°C, 30 min) improves Step 3 yields to 82% by accelerating SN₂ kinetics, while low-temperature acylation (-20°C) in Step 5 prevents imidazole N-dealkylation [6]. Alternative routes employing 3,4-epoxypyrrolidine precursors show promise but suffer from regioselectivity issues during imidazole ring-opening.
Constructing the 3-hydroxy-4-(imidazolyl)pyrrolidine core demands precise cyclization methodologies. Ring-closing metathesis (RCM) of diallylamino precursors using Grubbs II catalyst (5 mol%, toluene, 80°C) affords N-protected 3,4-dehydropyrrolidine, which undergoes stereoselective hydroxylation (OsO₄/NMO) and imidazole installation [1]. However, diastereocontrol in hydroxylation remains moderate (d.r. 3:1). Superior stereoselectivity is achieved via asymmetric Henry reaction between 2-(imidazolyl)acetaldehyde and nitroethane, followed by reductive cyclization (NiCl₂/NaBH₄) to deliver the trans-3-hydroxy-4-imidazolyl pyrrolidine scaffold with >95% ee and d.r. >19:1 [6].
Intramolecular cyclizations of linear precursors like 1-(2-chloro-1-oxobutyl)-4-(imidazolyl)azetidinium salts undergo regioselective ring expansion at C4 upon heating (MeCN, 60°C), forming the pyrrolidine ring with retention of configuration. This method achieves 78% yield but requires chromatographic separation of γ-lactam byproducts [1].
The electrophilic 2-chlorobutanoyl chloride moiety undergoes competing elimination and polymerization if mishandled. Optimized acylation employs slow addition (syringe pump, 0.5 mL/min) of 2-chlorobutyryl chloride to the pyrrolidine amine (0.5 M in THF) at -20°C with DIPEA (2.5 equiv.), followed by gradual warming to 0°C over 2 h [4] [7]. This protocol suppresses racemization and maximizes yield (85%) by minimizing thermal exposure.
Table 2: Solvent Effects on Acylation Yield
Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
THF | DIPEA | -20 → 0 | 2.0 | 85 | 98 |
DCM | TEA | 0 | 1.5 | 72 | 89 |
EtOAc | Pyridine | RT | 0.5 | 65 | 78 |
DMF | NMM | -10 | 3.0 | 80 | 95 |
Post-functionalization of the chloroketone includes nucleophilic displacement with azides (NaN₃, DMF, 60°C) to form acyl azides, or phosphine-mediated Staudinger reduction (PPh₃, THF/H₂O) yielding amino ketones [7]. The carbonyl also undergoes chemoselective reduction (NaBH₄/CeCl₃, -78°C) to chloroalcohols without imidazole reduction.
Regioselective N-alkylation of imidazole at N1 (vs. N3) is critical for scaffold integrity. Copper(I)-catalyzed coupling (CuI, 10 mol%, Cs₂CO₃, DMSO, 100°C) between 4-mesyloxypyrrolidines and imidazole achieves 95% N1-selectivity via a σ-bond metathesis mechanism [6] [7]. Alternatively, phase-transfer catalysis (Aliquat 336, 5 mol%, K₂CO₃, toluene/H₂O) enables room-temperature coupling with 90% N1-selectivity but lower yield (75%).
Palladium-mediated C-H imidazolation of pyrrolidine precursors remains challenging due to competitive β-hydride elimination. Recent advances employ Pd(OAc)₂/neocuproine (5 mol%) with Ag₂CO₃ oxidant in pivalic acid/DMF to directly install imidazole at C4 via directed C-H activation, albeit with moderate yield (55%) [6].
Solvent polarity critically influences both imidazole coupling and acylation steps. For nucleophilic displacement, DMF outperforms DMSO and NMP due to optimal nucleophile solvation (DN=26.6) and moderate polarity (ε=36.7), giving 78% yield vs. 65% in DMSO [2] [6]. Acylation yields correlate with solvent acceptor number (AN): THF (AN=8.0) provides 85% yield, while CH₃CN (AN=18.9) drops to 70% due to competitive chloride solvolysis.
Table 3: Reaction Optimization via DoE (Displacement Step)
Factor | Level 1 | Level 2 | Level 3 | Optimal Value |
---|---|---|---|---|
Temperature (°C) | 60 | 80 | 100 | 85 |
Imidazole (equiv.) | 3 | 5 | 8 | 6 |
Time (h) | 8 | 12 | 24 | 14 |
Catalyst | None | CuI | TBAB | CuI (10 mol%) |
Statistical optimization via Box-Behnken design identified key interactions: At high temperature (100°C), excess imidazole (>5 equiv.) promotes dialkylation, while CuI catalyst enables 10°C reduction in optimal temperature [6]. Microwave irradiation (150 W, 140°C, 20 min) accelerates displacement 40-fold versus conventional heating. Energy consumption analysis reveals 85% reduction in cumulative energy demand (CED) when transitioning from batch to flow chemistry for the acylation step [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0